molecular formula C15H17NO B3050165 4-methoxy-N-(2-phenylethyl)aniline CAS No. 2405-59-6

4-methoxy-N-(2-phenylethyl)aniline

Cat. No.: B3050165
CAS No.: 2405-59-6
M. Wt: 227.3 g/mol
InChI Key: JAKMFKLSODSWBE-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-phenylethyl)aniline is an organic compound with the molecular formula C15H17NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) at the para position and a phenylethyl group attached to the nitrogen atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-phenylethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(2-phenylethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(2-phenylethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-(2-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKMFKLSODSWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507618
Record name 4-Methoxy-N-(2-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2405-59-6
Record name 4-Methoxy-N-(2-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

244 parts of phenylethyl alcohol, 450 parts of p-anisidine and 30 parts of triphenyl phosphite are mixed and heated, using a water separator, initially to 210° C, at which temperature the elimination of water commences. The internal temperature is raised to 250° C in the course of 8 hours. After this time, the elimination of water has ended (36 parts of water). The mixture is worked up by distillation under reduced pressure. After distilling off excess alcohol and amine, the N-(2'-phenylethyl)-4-methoxy-aniline distils at a boiling point of 187° - 190° C/5 mm Hg. 372 parts of N-(2'-phenylethyl)-4-methoxyaniline (89% of theory) are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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